Dansylamidoethyl Mercaptan Dansylamidoethyl Mercaptan A chemical exhibiting fluorescent property.
Brand Name: Vulcanchem
CAS No.: 5354-61-0
VCID: VC20746747
InChI: InChI=1S/C14H18N2O2S2/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(17,18)15-9-10-19/h3-8,15,19H,9-10H2,1-2H3
SMILES: Array
Molecular Formula: C14H18N2O2S2
Molecular Weight: 310.4 g/mol

Dansylamidoethyl Mercaptan

CAS No.: 5354-61-0

Cat. No.: VC20746747

Molecular Formula: C14H18N2O2S2

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Dansylamidoethyl Mercaptan - 5354-61-0

Specification

CAS No. 5354-61-0
Molecular Formula C14H18N2O2S2
Molecular Weight 310.4 g/mol
IUPAC Name 5-(dimethylamino)-N-(2-sulfanylethyl)naphthalene-1-sulfonamide
Standard InChI InChI=1S/C14H18N2O2S2/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(17,18)15-9-10-19/h3-8,15,19H,9-10H2,1-2H3
Standard InChI Key NIZZMACEVFIQSD-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCS

Introduction

Dansylamidoethyl mercaptan is a sulfonamide compound characterized by its unique structure and properties. It is primarily recognized for its role in biochemical research, particularly in studies involving thiol groups and their interactions. The compound is known by its Chemical Abstracts Service (CAS) number 5354-61-0 and has the molecular formula C14H18N2O2S2C_{14}H_{18}N_{2}O_{2}S_{2}
with a molecular weight of approximately 310.43 g/mol.

Synthesis and Applications

Dansylamidoethyl mercaptan is synthesized through various chemical reactions involving naphthalene derivatives and thiol groups. Its ability to react with sulfhydryl (-SH) groups makes it valuable in biochemical assays and as a fluorescent marker in cellular studies.

Applications:

  • Biochemical Research: Utilized for labeling proteins and studying thiol interactions.

  • Fluorescent Probes: Acts as a fluorescent marker due to its dansyl group, allowing for visualization in various biological assays.

Biological Activity

Research indicates that dansylamidoethyl mercaptan exhibits significant biological activity, particularly in the context of antioxidant properties and potential anticancer effects. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and exhibit protective effects against oxidative stress.

Key Findings:

  • In vitro studies have demonstrated that derivatives of dansylamidoethyl mercaptan can effectively target cancer cells, showcasing notable cytotoxicity against various human cancer lines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator